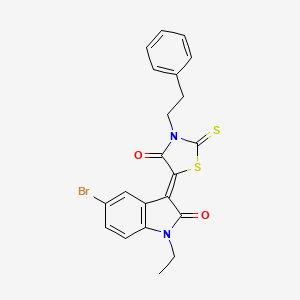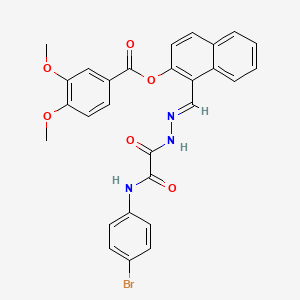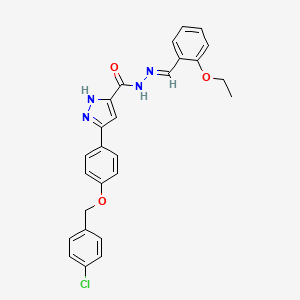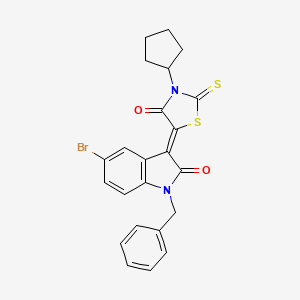
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Brom-1-ethyl-2-oxoindolin-3-yliden)-3-phenethyl-2-thioxothiazolidin-4-on ist eine heterocyclische Verbindung, die zur Klasse der Thiazolidinone gehört. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die eine bromierte Indolinon-Einheit und einen Thioxothiazolidinon-Ring umfasst.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 5-(5-Brom-1-ethyl-2-oxoindolin-3-yliden)-3-phenethyl-2-thioxothiazolidin-4-on erfolgt in der Regel in einem mehrstufigen Prozess. Eine gängige Syntheseroute umfasst die folgenden Schritte:
Bildung des Indolinon-Kerns: Der Indolinon-Kern wird durch Reaktion von 5-Brom-1-ethylindolin-2,3-dion mit einem geeigneten Nukleophil unter kontrollierten Bedingungen synthetisiert.
Bildung des Thioxothiazolidinon-Rings: Der Thioxothiazolidinon-Ring wird durch Reaktion des Indolinon-Zwischenprodukts mit einem Thioamid und einer geeigneten Base gebildet.
Abschließende Kupplungsreaktion: Der letzte Schritt umfasst die Kupplung des Indolinon-Thioxothiazolidinon-Zwischenprodukts mit einer Phenethylgruppe unter spezifischen Reaktionsbedingungen, wie z. B. der Verwendung eines Palladiumkatalysators und eines geeigneten Lösungsmittels.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Syntheseroute umfassen, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Hochdurchsatz-Screening-Techniken zur Ermittlung optimaler Reaktionsbedingungen sowie die Implementierung von Durchflussreaktoren zur Skalierung des Produktionsprozesses umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(5-Brom-1-ethyl-2-oxoindolin-3-yliden)-3-phenethyl-2-thioxothiazolidin-4-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom in der Indolinon-Einheit kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.
Substitution: Nukleophile wie Amine, Thiole und Halogenide, mit Katalysatoren wie Palladium oder Kupfer.
Hauptprodukte
Oxidation: Bildung oxidierter Derivate mit zusätzlichen Sauerstoff-Funktionalitäten.
Reduktion: Bildung reduzierter Derivate mit hydrierten Funktionalitäten.
Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.
Wissenschaftliche Forschungsanwendungen
5-(5-Brom-1-ethyl-2-oxoindolin-3-yliden)-3-phenethyl-2-thioxothiazolidin-4-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Antikrebsmittel untersucht, da sie bestimmte Enzyme inhibiert, die an der Proliferation von Krebszellen beteiligt sind.
Materialwissenschaften: Sie wird auf ihr Potenzial für die Entwicklung organischer Halbleiter und photovoltaischer Materialien untersucht.
Biologische Studien: Die Verbindung wird in biologischen Assays verwendet, um ihre Auswirkungen auf verschiedene zelluläre Signalwege und ihr Potenzial als Therapeutikum zu untersuchen.
Industrielle Anwendungen: Sie wird auf ihr Potenzial für die Synthese von fortschrittlichen Materialien mit einzigartigen Eigenschaften untersucht.
Wirkmechanismus
Der Wirkmechanismus von 5-(5-Brom-1-ethyl-2-oxoindolin-3-yliden)-3-phenethyl-2-thioxothiazolidin-4-on umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass die Verbindung bestimmte Enzyme hemmt, indem sie an ihre aktiven Zentren bindet und so ihre katalytische Aktivität blockiert. Diese Hemmung kann zu einer Störung der zellulären Signalwege führen, die an der Zellproliferation beteiligt sind, was sie zu einem potenziellen Antikrebsmittel macht. Darüber hinaus ermöglicht die einzigartige Struktur der Verbindung die Interaktion mit verschiedenen molekularen Zielstrukturen, was zu verschiedenen biologischen Wirkungen führt.
Wissenschaftliche Forschungsanwendungen
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of cellular pathways involved in cell proliferation, making it a potential anticancer agent. Additionally, the compound’s unique structure allows it to interact with various molecular targets, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(5-Brom-1-ethyl-2-oxoindolin-3-yliden)-3-cyclohexyl-2-thioxothiazolidin-4-on
- 5-(5-Brom-1-ethyl-2-oxoindolin-3-yliden)-3-isobutyl-2-thioxothiazolidin-4-on
- 5-(5-Brom-1-ethyl-2-oxoindolin-3-yliden)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-on
Einzigartigkeit
5-(5-Brom-1-ethyl-2-oxoindolin-3-yliden)-3-phenethyl-2-thioxothiazolidin-4-on ist aufgrund seiner Phenethylgruppe einzigartig, die ihr spezifische chemische und biologische Eigenschaften verleiht. Diese Gruppe verstärkt die Fähigkeit der Verbindung, mit bestimmten molekularen Zielstrukturen zu interagieren, was sie zu einem wertvollen Kandidaten für die medizinische Chemie und die Materialwissenschaften macht. Darüber hinaus ermöglicht das Vorhandensein des Bromatoms in der Indolinon-Einheit eine weitere Funktionalisierung, wodurch die Synthese einer breiten Palette von Derivaten mit unterschiedlichen Eigenschaften ermöglicht wird.
Eigenschaften
CAS-Nummer |
617697-75-3 |
|---|---|
Molekularformel |
C21H17BrN2O2S2 |
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17BrN2O2S2/c1-2-23-16-9-8-14(22)12-15(16)17(19(23)25)18-20(26)24(21(27)28-18)11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3/b18-17- |
InChI-Schlüssel |
NSCNGPBRNFNAOU-ZCXUNETKSA-N |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B12019099.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12019116.png)
![3-[5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12019117.png)


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12019132.png)
![3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019134.png)




![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019169.png)
